2,6-Dimethyl-4-pyrimidinyl 2-chloro-6-fluorobenzenecarboxylate
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Overview
Description
2,6-Dimethyl-4-pyrimidinyl 2-chloro-6-fluorobenzenecarboxylate is a chemical compound with the molecular formula C13H10ClFN2O2 This compound is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 2 and 6, and a benzenecarboxylate moiety substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-pyrimidinyl 2-chloro-6-fluorobenzenecarboxylate typically involves the condensation of 2,6-dimethyl-4-pyrimidinylamine with 2-chloro-6-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-pyrimidinyl 2-chloro-6-fluorobenzenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzenecarboxylate moiety can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohol derivatives .
Scientific Research Applications
2,6-Dimethyl-4-pyrimidinyl 2-chloro-6-fluorobenzenecarboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-pyrimidinyl 2-chloro-6-fluorobenzenecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyl-4-pyrimidinyl 2-chlorobenzenecarboxylate: Similar structure but lacks the fluorine atom, which may affect its reactivity and biological activity.
2,6-Dimethyl-4-pyrimidinyl 2-fluorobenzenecarboxylate: Similar structure but lacks the chlorine atom, which may influence its chemical properties and applications.
Uniqueness
2,6-Dimethyl-4-pyrimidinyl 2-chloro-6-fluorobenzenecarboxylate is unique due to the presence of both chlorine and fluorine atoms in the benzenecarboxylate moiety. This dual substitution can enhance its reactivity and provide distinct electronic and steric effects, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2,6-dimethylpyrimidin-4-yl) 2-chloro-6-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClFN2O2/c1-7-6-11(17-8(2)16-7)19-13(18)12-9(14)4-3-5-10(12)15/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDADXJAFGMVEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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